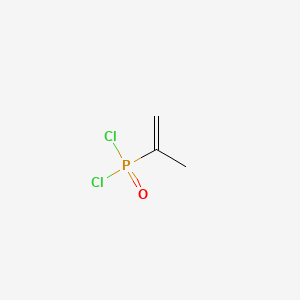
5-Isopropylpicolinic acid
Overview
Description
Synthesis Analysis
The synthesis of 5-Isopropylpicolinic acid involves a multi-step reaction. The first step involves the use of triethylamine and (1,1’-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in isopropyl alcohol under an inert atmosphere at 80°C for 7 hours. The second step involves the use of 20% palladium hydroxide-activated charcoal and hydrogen in methanol for 2 hours .Scientific Research Applications
Organic Synthesis
5-Isopropylpicolinic acid, like other carboxylic acids, plays a crucial role in organic synthesis . It can participate in various organic reactions, such as substitution, elimination, and oxidation . Its highly polar chemical structure, containing a carbonyl function (-C=O) and a hydroxyl group (OH), allows it to interact easily with polar compounds, forming hydrogen bridges .
Nanotechnology
In the field of nanotechnology, carboxylic acids, including 5-Isopropylpicolinic acid, are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . For instance, organic carboxylic acids like tartaric acid, maleic acid, and malic acid have been reported to assist the surface modification of multiple wall carbon nanotubes (MWCNTs) by ultrasonic radiation .
Polymers
Carboxylic acids, including 5-Isopropylpicolinic acid, find applications in the area of polymers . They can be used as monomers, additives, catalysts, etc . They can also be involved in the production of polymer nanomaterials .
Medical Field
While specific applications of 5-Isopropylpicolinic acid in the medical field are not mentioned in the search results, carboxylic acids in general are known to have various applications in this field . They can be used in the synthesis of pharmaceuticals and in the development of new drugs .
Pharmacy
Similar to the medical field, carboxylic acids are also used in the pharmacy field . They can be used in the formulation of various pharmaceutical products .
Food Industry
Some carboxylic acids, such as citric acid, lactic acid, or fumaric acid, are produced from fermentation and are applied in the food industry . While 5-Isopropylpicolinic acid is not specifically mentioned, it’s possible that it could have similar applications.
Safety and Hazards
Safety precautions for handling 5-Isopropylpicolinic acid include keeping the product out of reach of children, avoiding contact with eyes, skin, or clothing, and not eating, drinking, or smoking when using this product. It should be handled under an inert gas and protected from moisture. It should be kept cool and protected from sunlight . The product is classified as having acute toxicity, oral (Category 4), H302 according to the Safety Data Sheet .
Mechanism of Action
Target of Action
It is known that picolinic acid, a related compound, binds to zinc finger proteins (zfps) which play a crucial role in various cellular processes including viral replication and packaging .
Mode of Action
Picolinic acid, a similar compound, works by binding to zfps in a way that changes their structures and disrupts zinc binding, thereby inhibiting function .
Biochemical Pathways
Picolinic acid, a related compound, is known to be involved in zinc transport . This suggests that 5-Isopropylpicolinic acid might also influence pathways related to zinc transport and metabolism.
Pharmacokinetics
Understanding the pharmacokinetic principles can provide valuable insights for optimizing drug administration and utilization .
Result of Action
Picolinic acid has been shown to be an anti-viral in vitro and in vivo, and sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses .
properties
IUPAC Name |
5-propan-2-ylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(2)7-3-4-8(9(11)12)10-5-7/h3-6H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUACBAPXCBZBAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358786 | |
| Record name | 5-Isopropylpicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26405-26-5 | |
| Record name | 5-Isopropylpicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















